3-Amino-3-methylbutanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,6)3-4-7/h4H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYWNZWYEPQJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 3 Methylbutanal and Analogues
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is paramount in the synthesis of polyfunctional molecules like 3-amino-3-methylbutanal. The presence of both a nucleophilic amino group and an electrophilic aldehyde in the same molecule can lead to undesired side reactions, such as self-condensation or polymerization. Therefore, the choice of synthetic route and the careful control of reaction conditions are critical.
Utilization of Strecker Reaction and Related Approaches for Amino Aldehyde Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a well-established method for the synthesis of α-amino acids. masterorganicchemistry.comwikipedia.orgchemistnotes.com The classical Strecker reaction is a one-pot, three-component reaction involving an aldehyde or ketone, ammonia (B1221849), and cyanide. masterorganicchemistry.compearson.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid. wikipedia.orgchemistnotes.com
The general mechanism of the Strecker synthesis can be summarized in two main steps masterorganicchemistry.comchemistnotes.com:
Formation of an α-aminonitrile: The aldehyde or ketone reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. masterorganicchemistry.com
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed in the presence of acid or base to afford the final α-amino acid. masterorganicchemistry.com
While the Strecker synthesis is a powerful tool for the preparation of α-amino acids, its direct application to the synthesis of β-amino aldehydes like this compound is not feasible. The reaction inherently forms an amino and a nitrile group on the same carbon atom (the α-position relative to the original carbonyl group), which upon hydrolysis leads to an α-amino acid. For the synthesis of a β-amino aldehyde, the amino group needs to be on the carbon atom beta to the aldehyde group.
However, modifications and related approaches of the Strecker reaction could potentially be envisioned for the synthesis of precursors to this compound. For instance, a Strecker-type reaction on a β-keto aldehyde or a related substrate could theoretically lead to a β-amino nitrile, which might then be selectively reduced to a β-amino aldehyde. Such multi-step sequences, however, add complexity to the synthesis and require careful control of reactivity.
Functional Group Interconversions from Precursor Molecules
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This strategy is particularly useful for the synthesis of this compound, where direct introduction of both the amino and aldehyde functionalities in a single step is challenging. By starting with a precursor molecule containing a different functional group, the target amino aldehyde can be obtained through a series of well-established chemical transformations.
A plausible retrosynthetic analysis for this compound suggests several potential precursor molecules. Two promising approaches involve the conversion of a hydroxyl or a nitro group into the desired amino functionality.
From 3-Hydroxy-3-methylbutanal:
One potential synthetic route starts from 3-hydroxy-3-methylbutanal. This precursor could be synthesized via a crossed aldol (B89426) addition reaction. The hydroxyl group can then be converted to the amino group through a variety of methods, such as:
Mitsunobu Reaction: The hydroxyl group can be converted to an azide (B81097) using hydrazoic acid (HN₃) under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine), followed by reduction of the azide to an amine (e.g., using H₂/Pd-C or LiAlH₄).
Mesylation/Tosylation and Nucleophilic Substitution: The alcohol can be converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent.
From 3-Methyl-3-nitrobutanal:
Another viable precursor is 3-methyl-3-nitrobutanal. The nitro group can be introduced via a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde. The nitro group can then be reduced to the primary amine using various reducing agents, including:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Metal-mediated reductions (e.g., Zn/HCl, Fe/HCl)
Catalytic and Organocatalytic Protocols for Amino Aldehyde Formation
In recent years, catalytic and especially organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of chiral molecules, including β-amino aldehydes and their derivatives. nih.gov These methods often offer mild reaction conditions, high enantioselectivity, and avoid the use of toxic heavy metals. nih.gov
The Mannich reaction is a classic example of a three-component reaction that forms a β-amino carbonyl compound. nih.govwikipedia.org The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with an aldehyde and a primary or secondary amine. wikipedia.org Organocatalytic asymmetric Mannich reactions have been extensively developed, often employing proline and its derivatives as catalysts. nih.govnih.gov
A potential organocatalytic route to a precursor of this compound could involve the Mannich reaction between acetone, formaldehyde (B43269) (or a formaldehyde equivalent), and an amine, catalyzed by a chiral organocatalyst like proline. wisc.edu This would generate a 3-aminomethyl-2-butanone derivative, which could then be further elaborated to the target aldehyde.
The general mechanism for a proline-catalyzed Mannich reaction involves the formation of an enamine from the ketone and proline, which then reacts with an iminium ion generated in situ from the aldehyde and the amine. wikipedia.org The stereochemical outcome of the reaction is controlled by the chiral catalyst. wikipedia.org
| Reactant 1 | Reactant 2 | Amine | Catalyst | Product Type |
| Aldehyde | Ketone | Azodicarboxylate | L-proline | β-amino alcohol |
| Aldehyde | - | Formaldehyde derivative | Chiral pyrrolidines | β-amino aldehyde |
| Aldehyde (immobilized) | Ketone | Aniline | Proline | β-amino ketone |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, applying these principles can lead to more environmentally benign and sustainable routes.
Key green chemistry considerations for the synthesis of amino aldehydes include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.net
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Organocatalysis and biocatalysis are particularly attractive from a green chemistry perspective.
Renewable Feedstocks: Whenever possible, using starting materials derived from renewable resources.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising green approach to the synthesis of chiral amino compounds. sphinxsai.com Enzymes operate under mild conditions (aqueous environment, neutral pH, ambient temperature) and often exhibit high chemo-, regio-, and stereoselectivity. For instance, transaminases can be used to convert ketones to chiral amines. A biocatalytic approach to this compound could involve the enzymatic amination of a suitable keto-aldehyde precursor.
Protecting Group Strategies in Amino Aldehyde Synthesis to Enhance Stability and Selectivity
The inherent reactivity and potential for intramolecular reactions between the amino and aldehyde groups in this compound often necessitate the use of protecting groups during its synthesis. libretexts.org A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert to the conditions of a subsequent reaction. researchgate.net After the desired transformation is complete, the protecting group is removed to regenerate the original functional group. researchgate.net
For the synthesis of amino aldehydes, both the amino and aldehyde functionalities may require protection depending on the synthetic route.
Amino Protecting Groups:
The nucleophilic nature of the amino group makes it susceptible to reaction with electrophiles. Common protecting groups for amines include:
Carbamates: These are the most widely used protecting groups for amines. researchgate.net
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. creative-peptides.com
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by mild base (e.g., piperidine). creative-peptides.comiris-biotech.de
Aldehyde Protecting Groups:
The electrophilic aldehyde group is prone to oxidation, reduction, and nucleophilic attack. Common protecting groups for aldehydes include:
Acetals and Ketals: Formed by the reaction of the aldehyde with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst. They are stable to basic and nucleophilic conditions and are typically removed by acid-catalyzed hydrolysis.
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Amino 3 Methylbutanal
Reactions Involving the Aldehyde Moiety
The aldehyde group, characterized by its electrophilic carbonyl carbon, is a prime target for nucleophilic attack and is also susceptible to oxidation and reduction.
The polarized carbon-oxygen double bond of the aldehyde in 3-Amino-3-methylbutanal readily undergoes nucleophilic addition. A classic example of this reactivity is the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN). wikipedia.orglibretexts.org In this reaction, the cyanide ion (CN⁻) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which is subsequently protonated to yield a 2-hydroxy-4-amino-4-methylpentanenitrile. libretexts.orgfiveable.me This transformation is significant as the resulting cyanohydrin can be a precursor to α-hydroxy acids and α-amino acids. wikipedia.org
Another important class of nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). youtube.comyoutube.com These reagents introduce an alkyl or aryl group at the carbonyl carbon. For instance, the reaction of this compound with methylmagnesium bromide would be expected to yield 4-amino-4-methyl-2-pentanol after an aqueous workup. The initial nucleophilic addition of the methyl group to the aldehyde forms an alkoxide intermediate, which is then protonated. youtube.com
Table 1: Representative Nucleophilic Addition Reactions of Aldehydes
| Nucleophile | Reagent(s) | Product Type |
| Cyanide | HCN, KCN | Cyanohydrin |
| Alkyl/Aryl | R-MgX, R-Li | Secondary Alcohol |
Note: This table provides expected product types based on the general reactivity of aldehydes, as specific experimental data for this compound was not available in the searched literature.
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents can convert the aldehyde group into a carboxylic acid. For instance, oxidation would yield 3-amino-3-methylbutanoic acid. While specific oxidizing agents for this exact transformation are not detailed in the available literature, reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed for such conversions.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, 3-amino-3-methylbutan-1-ol (B112615), using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more potent ones like lithium aluminum hydride (LiAlH₄). orgsyn.orgjocpr.com The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. orgsyn.org This transformation is valuable for synthesizing amino alcohols, which are important building blocks in pharmaceuticals.
Table 2: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄, Jones Reagent | 3-Amino-3-methylbutanoic acid |
| Reduction | NaBH₄, LiAlH₄ | 3-Amino-3-methylbutan-1-ol |
Note: The listed reagents are common for these transformations, but specific conditions for this compound may vary.
Reactions Involving the Primary Amine Functionality
The primary amine group in this compound is nucleophilic and can participate in a variety of condensation and substitution reactions.
The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govekb.egresearchgate.net This reaction typically occurs under mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ekb.eg For example, reacting this compound with benzaldehyde (B42025) would yield the corresponding N-benzylidene-3-amino-3-methylbutanal. These imines are versatile intermediates in organic synthesis.
N-Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides. youtube.com This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group. youtube.com For instance, treatment with methyl iodide would lead to the formation of N-methyl-3-amino-3-methylbutanal and potentially N,N-dimethyl-3-amino-3-methylbutanal. Selective mono-alkylation can be challenging but is an important transformation in the synthesis of more complex amines. monash.edu
N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. ias.ac.in For example, the reaction of this compound with acetyl chloride in the presence of a base would yield N-(1,1-dimethyl-3-oxopropyl)acetamide. This reaction is a common method for protecting the amine group or for synthesizing amide-containing target molecules.
Table 3: Reactions of the Primary Amine Functionality
| Reaction Type | Reagent(s) | Product Type |
| Imine Formation | Aldehyde or Ketone, H⁺ | Schiff Base (Imine) |
| N-Alkylation | Alkyl Halide | N-Alkyl Amine |
| N-Acylation | Acyl Chloride, Acid Anhydride | N-Acyl Amine (Amide) |
Intramolecular Cyclization and Heterocycle Formation Pathways
The presence of both an amine and an aldehyde group in the same molecule allows for intramolecular reactions to form heterocyclic compounds. One potential pathway is the intramolecular cyclization to form a cyclic imine, which can then be further transformed. For instance, under appropriate conditions, the amine group could attack the aldehyde carbonyl, leading to the formation of a six-membered ring. Subsequent dehydration would yield a tetrahydropyridine (B1245486) derivative.
Furthermore, this compound can serve as a building block in multicomponent reactions to synthesize more complex heterocycles. A notable example is the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.orgsemanticscholar.org In a modified version, an amino-aldehyde like this compound could potentially be used to construct tetrahydropyrimidine (B8763341) derivatives. wikipedia.org
Another possibility is the synthesis of piperidine (B6355638) derivatives. For example, after reduction of the aldehyde to an alcohol, subsequent chemical modifications could lead to the formation of a piperidin-2-one ring system through intramolecular amidation. The synthesis of (S)-3-Amino-1-methylpiperidin-2-one has been reported from related starting materials, suggesting that this compound could be a precursor for similar structures. evitachem.comresearchgate.net
Table 4: Potential Heterocyclic Products from this compound
| Reaction Type | Potential Heterocycle |
| Intramolecular Cyclization | Tetrahydropyridine derivative |
| Biginelli-type Reaction | Tetrahydropyrimidine derivative |
| Multi-step Synthesis | Piperidin-2-one derivative |
Note: These are plausible synthetic targets based on the functional groups of this compound and established heterocyclic syntheses.
3 Amino 3 Methylbutanal As a Versatile Synthetic Building Block
Precursor in Complex Organic Synthesis
The dual functionality of β-amino aldehydes makes them powerful precursors for forging multiple chemical bonds in a single transformation scholaris.ca. The synthesis of N-protected β-amino aldehydes has been achieved through various methods, including the homologation of N-protected α-amino acid derivatives and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated aldehydes acs.org. A notable approach involves a sequence of zinc-mediated alkynylation of an imine followed by a ruthenium-catalyzed anti-Markovnikov hydration acs.org. Another method transforms linear allylic esters directly into β-amino aldehydes using a palladium-catalyzed tandem isomerization/anti-Markovnikov oxidation chemistryviews.org. These synthetic routes provide access to valuable intermediates that can be further elaborated into more complex structures.
β-Amino aldehydes and the closely related β-amino alcohols are crucial structural motifs found in numerous natural products and serve as key intermediates in their synthesis acs.orgdiva-portal.org. For instance, the synthesis of the proteasome inhibitor omuralide and the side-chain of the anticancer drug paclitaxel (B517696) have utilized α-hydroxy-β-amino esters, which are closely related to β-amino aldehydes diva-portal.org. The ability to construct these synthons with high stereocontrol is critical. While specific examples employing 3-amino-3-methylbutanal are not prominent, its structural features make it a plausible precursor for alkaloids and other complex natural products, particularly those containing a gem-dimethyl-substituted stereocenter diva-portal.orgresearchgate.net. The Strecker synthesis, a classic method for producing amino acids, uses aldehydes as a key starting material; for example, 3-methylbutanal (B7770604) is used to synthesize leucine (B10760876) vaia.compearson.com. This highlights the fundamental role of aldehyde precursors in building natural product-like molecules.
The exploration of new chemical space is critical for drug discovery and materials science. This compound offers several avenues for derivatization, leveraging the reactivity of both its amine and aldehyde functional groups. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation and carbon-carbon bond-forming reactions like the Wittig or Wadsworth-Emmons reaction acs.orgrsc.org. The amine group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities.
This dual reactivity allows for the creation of diverse molecular libraries from a single starting scaffold. For example, β-amino Weinreb amides, which can be readily converted to β-amino aldehydes, have been used to synthesize homochiral δ-amino acid derivatives and 2-substituted piperidines rsc.org. Similarly, radical scission-oxidation of protected hydroxyproline (B1673980) derivatives yields β-amino aldehydes that can be converted into structurally diverse nitrogen heterocycles and acyclic compounds nih.govresearchgate.net. The gem-dimethyl group on this compound can offer a steric and conformational influence, potentially guiding the outcome of reactions and imparting specific properties to the resulting derivatives researchgate.net.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Potential Product(s) |
| Aldehyde | Oxidation (e.g., with KMnO₄) | 3-Amino-3-methylbutanoic acid |
| Aldehyde | Reduction (e.g., with NaBH₄) | 3-Amino-3-methylbutan-1-ol (B112615) |
| Aldehyde | Reductive Amination | Substituted 1,3-diamines |
| Aldehyde | Wittig/Wadsworth-Emmons | Alkenes with extended carbon chains |
| Aldehyde | Condensation (e.g., with malonic acid) | Unsaturated carboxylic acids |
| Amine | Acylation (e.g., with Ac₂O) | N-acetyl-3-amino-3-methylbutanal |
| Amine | Alkylation (e.g., with CH₃I) | N,N-dimethyl-3-amino-3-methylbutanal |
| Both | Intramolecular Cyclization (via oxidation/reduction) | Lactams, cyclic amines |
Scaffold for Pharmacologically Relevant Molecule Design
The β-amino carbonyl motif is a cornerstone in medicinal chemistry, appearing in numerous bioactive molecules and serving as a precursor to valuable structures like β-amino acids and 1,3-amino alcohols acs.orgdiva-portal.org. The incorporation of a gem-dimethyl group is a known strategy in medicinal chemistry to enhance potency, improve metabolic stability, and restrict conformational flexibility, thereby locking the molecule into a bioactive shape researchgate.net. Therefore, this compound is an attractive scaffold for designing new pharmacologically active agents.
β-Amino aldehydes and the related β-aminoketones are exceptionally versatile precursors for constructing a wide array of heterocyclic compounds, which are fundamental components of many drugs scholaris.caresearchgate.netrsc.org. The intramolecular reaction between the amine and the aldehyde (or a derivative) can lead to the formation of various ring systems. For example, tandem reductive amination-cyclization reactions of β-amino aldehydes are used to produce β-amino-δ-lactams, which are useful as rigidifying units in peptides nih.gov.
Furthermore, β-amino aldehydes can be used in multicomponent reactions to build complex heterocyclic frameworks in a single step. The Rodionov reaction, which condenses an aldehyde, malonic acid, and ammonia (B1221849) (or an amine), is a classic method for synthesizing β-amino acids that can be precursors to heterocycles farmaciajournal.com. The inherent reactivity of this compound makes it a suitable candidate for synthesizing substituted piperidines, pyridines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry rsc.orgresearchgate.net.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Resulting Heterocycle Core | Potential Application Area |
| Reductive Amination/Cyclization | Piperidines | CNS agents, Alkaloid synthesis |
| Condensation/Oxidation | Pyridines | Cardiovascular drugs, Agrochemicals |
| Reaction with Urea (B33335)/Thiourea | Dihydropyrimidinones | Calcium channel blockers |
| Pictet-Spengler type reaction | Tetrahydroisoquinolines | Enzyme inhibitors, Alkaloid mimics |
| Paal-Knorr type synthesis | Pyrroles | Anti-inflammatory, Anticancer |
Contribution to Peptidomimetic and Amine-Containing Structures
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation nih.govnih.gov. β-Amino acids are among the most successful building blocks for creating peptidomimetics nih.gov. The oxidation of this compound would yield 3-amino-3-methylbutanoic acid, a gem-dimethyl-substituted β-amino acid. The gem-dimethyl group restricts the conformational freedom of the molecular backbone, which can enforce specific secondary structures like turns or helices, leading to higher receptor affinity and selectivity researchgate.netupc.edu.
The incorporation of β-amino acids can create peptidomimetics with potent biological activity, including receptor agonists and antagonists . The structural diversity afforded by β-amino acids is vast, providing enormous scope for molecular design nih.gov. The use of conformationally constrained amino acids is a key strategy in designing protease inhibitors and other therapeutic agents upc.edu. The aldehyde functionality itself can be incorporated into peptidomimetic structures, as seen in β-amino boronate peptidomimetics, which have been synthesized using Ugi multicomponent reactions with α-borylaldehydes acs.org.
Potential in Polymer Chemistry and Supramolecular Assembly
While specific research on this compound in polymer science is not documented, the reactivity of amino aldehydes in general points to significant potential in this field. The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions.
For instance, multicomponent polymerizations involving diamines, dialdehydes, and cyanide sources have been developed to produce poly(α-aminonitrile)s, which can be further converted to poly(α-amino acid)s rsc.orgrsc.org. A bifunctional monomer like this compound could potentially participate in similar reactions to create novel functional polymers. Another approach involves the post-polymerization functionalization of aldehyde-containing polymers with amino acids via reductive amination, a strategy that highlights the utility of the amine-aldehyde condensation reaction nih.gov.
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking nso-journal.org. Amino acids and peptides are excellent building blocks for supramolecular hydrogels, where intermolecular hydrogen bonds drive the formation of 3D networks nih.govmdpi.comresearchgate.net. The amine and carbonyl groups of this compound (or its carboxylic acid derivative) could participate in such hydrogen-bonding networks, potentially co-assembling with other molecules to form functional materials for biomedical applications like tissue engineering or drug delivery mdpi.comrsc.org.
Advanced Spectroscopic and Computational Analysis of 3 Amino 3 Methylbutanal
High-Resolution Spectroscopic Characterization for Conformational and Electronic Structure Analysis
High-resolution spectroscopy is critical for elucidating the three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the 3-Amino-3-methylbutanal molecule.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and dynamic behavior of molecules in solution. While a standard ¹H or ¹³C NMR spectrum confirms the basic carbon-hydrogen framework, advanced techniques provide deeper insights.
For this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY would reveal correlations between protons that are coupled to each other, confirming the connectivity of the -CH₂-CHO fragment.
HSQC would correlate each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals.
HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the quaternary carbon at position 3 and its connection to the methyl groups, the amino group, and the rest of the carbon chain.
These analyses help in understanding the molecule's flexibility, such as the rotation around the C-C single bonds, and how this affects the local chemical environment of each nucleus.
Table 1: Expected ¹³C and ¹H NMR Chemical Environments for this compound Note: Specific chemical shift (ppm) values are dependent on solvent and experimental conditions and are not provided here.
| Carbon Atom | Attached Protons | Expected ¹H Multiplicity | Expected ¹³C Signal |
| C=O (C1) | H on C1 | Doublet | Aldehyde Carbon |
| -CH₂- (C2) | 2 H's on C2 | Triplet | Aliphatic Carbon |
| -C(CH₃)₂NH₂ (C3) | None | N/A | Quaternary Carbon |
| -CH₃ (from C3) | 6 H's on two CH₃ groups | Singlet | Methyl Carbon |
| -NH₂ | 2 H's on N | Singlet (broad) | N/A |
Vibrational Spectroscopy for Intermolecular Interactions and Tautomerism
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and their environment, making them ideal for studying intermolecular forces like hydrogen bonding.
In this compound, the primary amine (-NH₂) and carbonyl (C=O) groups are capable of acting as hydrogen bond donors and acceptors, respectively.
N-H Stretching: In a non-polar solvent, the N-H stretching vibrations would appear as sharp bands. In the presence of hydrogen bonding, these bands would broaden and shift to lower frequencies.
C=O Stretching: The carbonyl stretch is a strong, sharp peak in the IR spectrum. Intermolecular hydrogen bonding to the carbonyl oxygen would cause a shift to a lower wavenumber.
Vibrational spectroscopy could also investigate the potential for tautomerism. Although the aldehyde form is generally stable, the possibility of keto-enol or amino-imino tautomerism could be explored by searching for characteristic vibrational modes of the corresponding enol (O-H and C=C) or imine (C=N) groups under various conditions.
Table 2: Key Expected Vibrational Frequencies for this compound Note: Frequencies are typical ranges and can shift based on molecular environment.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aldehyde (-CHO) | C=O Stretch | 1720 - 1740 |
| Aldehyde (-CHO) | C-H Stretch | 2800 - 2900 and 2700 - 2800 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Amine (-NH₂) | N-H Bend | 1550 - 1650 |
Quantum Chemical Calculations on Molecular Properties and Reactivity Profiles
Quantum chemical calculations provide theoretical data that complements experimental findings, offering insights into molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. science.gov A typical DFT study of this compound, for instance using the B3LYP functional, could predict several key properties. science.gov
Molecular Geometry: DFT can calculate the most stable three-dimensional structure of the molecule, predicting bond lengths and angles.
Energetics: The method can determine the relative energies of different conformers, identifying the most stable spatial arrangement.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, ionization potential, and electron affinity. The HOMO-LUMO gap is indicative of the molecule's kinetic stability.
Vibrational Frequencies: DFT can compute theoretical vibrational spectra, which, when compared with experimental FTIR and Raman data, aid in the accurate assignment of vibrational modes. nih.gov
Table 3: Illustrative Output from DFT Calculations on this compound Note: These are examples of properties that would be calculated.
| Calculated Property | Significance |
| Total Energy | Indicates the stability of the molecule's geometry. |
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. nih.govnih.gov An MD simulation of this compound would offer insights into:
Conformational Landscapes: By simulating the molecule's motion, MD can explore all accessible conformations and their relative populations, revealing the flexibility of the carbon backbone and the orientation of its functional groups. mdpi.com
Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water) allows for the study of solute-solvent interactions. This can reveal how water molecules form hydrogen bonds with the amine and carbonyl groups and how the solvation shell influences the molecule's preferred conformation and dynamics.
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry is invaluable for predicting how a molecule will react. Using methods often based on DFT, entire reaction pathways can be mapped out in silico (computationally). nih.gov
For this compound, such studies could predict its behavior in various chemical reactions. For example, one could model its participation in a condensation reaction. The calculations would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the reactants and products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the reaction mechanism.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
These predictive studies are fundamental in understanding the reactivity of this compound and can guide the design of new synthetic routes. researchgate.netjst.go.jp
Biological and Biochemical Mechanistic Investigations Involving 3 Amino 3 Methylbutanal
Role as an Intermediate or Metabolite in Model Biological Pathways
As a molecule containing both an amine and an aldehyde group, 3-amino-3-methylbutanal is positioned to act as a potential intermediate in various metabolic pathways, particularly those involving amino acid and aldehyde metabolism.
The functional groups of this compound make it a plausible substrate for several major enzyme classes.
Aldehyde Dehydrogenases (ALDHs) The aldehyde dehydrogenase superfamily comprises enzymes responsible for the NAD(P)⁺-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.net This function is crucial for detoxification and various biosynthetic pathways. researchgate.net ALDH enzymes exhibit broad and sometimes overlapping substrate specificities, acting on diverse aliphatic and aromatic aldehydes. researchgate.netuniprot.org The general architecture of ALDHs includes a conserved catalytic domain, a coenzyme-binding domain, and a substrate entry channel whose topology influences substrate preference. researchgate.net For instance, some ALDHs have narrow channels suited for small aldehydes, while others possess large channels that can accommodate bulkier substrates. researchgate.net
Given this functional context, it is highly probable that this compound could serve as a substrate for an ALDH enzyme, which would catalyze its oxidation to 3-amino-3-methylbutanoic acid . This reaction is a critical step in the catabolism of many aldehydes. researchgate.net
Aminotransferases (Transaminases) Aminotransferases are a class of enzymes, typically dependent on the cofactor pyridoxal-5'-phosphate (PLP), that catalyze the transfer of an amino group from an amino acid to a keto acid. libretexts.orgelsevier.es This transamination is a key reaction linking amino acid and carbohydrate metabolism. libretexts.org The specificity of aminotransferases can be highly variable depending on the species and enzyme isoform. elsevier.es For example, in various lactic acid bacteria, aminotransferase activities have been characterized for numerous amino acids, including branched-chain ones like leucine (B10760876). elsevier.eswur.nl The transamination of an amino acid is often the initial and rate-limiting step in the pathway to producing flavor compounds in fermented foods. elsevier.esnih.gov
Theoretically, this compound could participate in transaminase-catalyzed reactions in two ways:
As a product: An aminotransferase could catalyze the formation of this compound from a hypothetical precursor, 3-keto-3-methylbutanal , by transferring an amino group from a donor like glutamate.
As a substrate: A different enzyme could potentially catalyze the reverse reaction, converting this compound back into a keto-aldehyde.
The table below summarizes the potential enzymatic transformations involving this compound.
| Enzyme Class | Cofactor | General Reaction | Plausible Reaction with this compound |
| Aldehyde Dehydrogenase (ALDH) | NAD⁺ or NADP⁺ | Aldehyde + NAD(P)⁺ + H₂O → Carboxylic Acid + NAD(P)H + H⁺ | This compound → 3-Amino-3-methylbutanoic acid |
| Aminotransferase (Transaminase) | Pyridoxal-5'-phosphate (PLP) | Amino Acid₁ + α-Keto Acid₂ ⇌ α-Keto Acid₁ + Amino Acid₂ | 3-Keto-3-methylbutanal + Amino Acid → this compound + α-Keto Acid |
Direct evidence for the involvement of this compound in the metabolic routes of specific organisms is scarce. However, the metabolism of structurally similar compounds, particularly the branched-chain aldehyde 3-methylbutanal (B7770604) , is well-documented in various model organisms, providing a framework for its potential role.
In many bacteria and yeasts, including the lactic acid bacteria (Lactococcus lactis, Lactobacillus) and baker's yeast (Saccharomyces cerevisiae), 3-methylbutanal is a key flavor compound derived from the catabolism of the amino acid L-leucine. nih.govoup.comresearchgate.netpharmacompass.com This metabolic pathway, often called the Ehrlich pathway, involves two main steps:
Transamination: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproic acid, by a branched-chain amino acid (BCAA) aminotransferase. nih.govcabidigitallibrary.org
Decarboxylation: The α-ketoisocaproic acid is then decarboxylated by an α-keto acid decarboxylase to form 3-methylbutanal. cabidigitallibrary.org
This aldehyde can be further reduced to 3-methylbutanol (an alcohol) or oxidized to 3-methylbutanoic acid (a carboxylic acid) by alcohol and aldehyde dehydrogenases, respectively. cabidigitallibrary.orgresearchgate.net The production of these compounds is critical for the flavor profiles of many fermented foods like cheese, beer, and sourdough bread. researchgate.netnih.govacs.org
While this compound is not a documented intermediate in the leucine degradation pathway, the existence of these routes demonstrates that model organisms possess the enzymatic machinery to process branched-chain aldehydes derived from amino acid metabolism. A hypothetical pathway for this compound could exist, potentially originating from a different, less common amino acid precursor.
The table below lists model organisms known to produce the related compound 3-methylbutanal from leucine.
| Model Organism | Metabolic Context | Key Enzyme Classes Involved |
| Lactococcus lactis | Cheese flavor development wur.nloup.com | Aminotransferases, α-Keto acid decarboxylases, Dehydrogenases |
| Saccharomyces cerevisiae | Fermented beverage aroma (beer, wine) uniprot.orgpharmacompass.com | Aminotransferases, Decarboxylases, Dehydrogenases |
| Staphylococcus carnosus | Fermented sausage flavor nih.gov | BCAA aminotransferase, Dehydrogenases |
| Lactobacillus sanfranciscensis | Sourdough metabolism nih.gov | Transaminases, Dehydrogenases |
Interactions with Biomolecules: Binding and Conformational Changes (e.g., proteins, cofactors)
The chemical structure of this compound dictates its potential interactions with biological macromolecules.
Covalent Interactions: The aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack from residues on proteins. A primary mechanism of interaction is the formation of a Schiff base (an imine) through reaction with the primary amine group of a lysine (B10760008) residue. libretexts.orgnih.gov This covalent, though often reversible, modification can alter the protein's conformation and function. The thiol group of cysteine is another potential nucleophile that can react with aldehydes. nih.gov
Non-Covalent Interactions: The primary amino group (—NH₂) of this compound can act as a hydrogen bond donor and can be protonated to form an ammonium (B1175870) group (—NH₃⁺) at physiological pH. This positive charge allows for electrostatic (ionic) interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) or anionic cofactors within an enzyme's active site. These non-covalent interactions are fundamental for substrate binding and positioning within an enzyme prior to catalysis.
| Functional Group | Type of Interaction | Potential Interacting Biomolecule/Residue |
| Aldehyde (-CHO) | Covalent (Schiff Base Formation) | ε-amino group of Lysine residues in proteins |
| Aldehyde (-CHO) | Covalent (Thiohemiacetal Formation) | Thiol group of Cysteine residues in proteins |
| Amino (-NH₂) | Non-Covalent (Hydrogen Bonding) | Carbonyl oxygen, hydroxyl groups on amino acid side chains or cofactors |
| Ammonium (-NH₃⁺) | Non-Covalent (Electrostatic/Ionic) | Carboxylate groups of Aspartate or Glutamate; phosphate (B84403) groups of cofactors (e.g., ATP, NADP⁺) |
Fundamental Biochemical Reaction Mechanisms of Amino Aldehydes in Vitro
The dual functionality of amino aldehydes underpins their reactivity in fundamental biochemical reactions, which can be studied in vitro.
A key reaction involving amino acids and aldehydes is the Strecker synthesis , which demonstrates the fundamental reactivity of these groups. In the Strecker reaction, an aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to an α-amino acid. wikipedia.org This process involves the initial formation of an imine from the aldehyde and ammonia, followed by the addition of cyanide. wikipedia.org This highlights the capacity of the aldehyde group to condense with an amine to form an imine, a foundational step in many biochemical pathways, including those catalyzed by aminotransferases which proceed via a Schiff base intermediate with the PLP cofactor. libretexts.org
Furthermore, the amino group of one molecule can react with the aldehyde group of another, leading to condensation reactions. In the context of food chemistry, the reaction of the amino group of an amino acid with the aldehyde group of a reducing sugar is the first step of the Maillard reaction . acs.org This non-enzymatic browning reaction is responsible for the generation of a complex mixture of compounds that contribute to the flavor and color of cooked foods. acs.orgnih.gov An amino aldehyde like this compound could theoretically participate in similar condensation or polymerization reactions in vitro.
Finally, the reaction of an amino aldehyde with a secondary amine under acidic catalysis can lead to the formation of an enamine, a key intermediate in organic synthesis and some biological reactions. jove.com The mechanism involves the formation of a carbinolamine intermediate, followed by dehydration. jove.com
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures
Chromatography is the cornerstone for the separation of 3-Amino-3-methylbutanal from reaction mixtures and biological samples, enabling its purification and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is frequently utilized for the analysis of non-volatile, polar compounds like this compound and its derivatives. Reverse-phase (RP) HPLC methods are common, employing a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications requiring subsequent mass spectrometry analysis, formic acid is preferred as it is volatile. sielc.com The use of specialized columns, such as the Newcrom R1 which has low silanol (B1196071) activity, can also be employed for the separation of aminobutanol (B45853) compounds. sielc.com Furthermore, Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., 3 µm), offers faster analysis times and is suitable for high-throughput applications like pharmacokinetics. sielc.com
Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful technique for analyzing volatile compounds. For a related compound, 3-methylbutanal (B7770604), headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to extract volatile analytes from a sample matrix before GC analysis. wur.nl This involves exposing a fiber coated with a stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to the headspace above the sample. wur.nl The adsorbed volatiles are then thermally desorbed into the GC injector. wur.nl The separation is typically achieved on a capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., ZB-Wax). researchgate.net
| Parameter | HPLC Method for 3-Amino-3-methylbutan-1-ol (B112615) | GC Method for 3-Methylbutanal |
| Technique | Reverse-Phase HPLC | Headspace SPME-GC-MS |
| Column | Newcrom R1 (or other C18 columns) | Zebron ZB-Wax (30m x 0.25mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile, Water, and Phosphoric/Formic Acid | Helium (1 mL/min) |
| Detector | UV (e.g., 254 nm), Mass Spectrometer | Mass Spectrometer |
| Sample Preparation | Dissolution in mobile phase | Headspace Solid-Phase Microextraction (SPME) |
| Application | Purity assessment, preparative separation, pharmacokinetics | Analysis in complex volatile mixtures (e.g., food, biological samples) |
Mass Spectrometry Approaches for Identification and Quantitation in Mechanistic Studies
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with chromatographic separation (GC-MS or LC-MS), it provides a high degree of selectivity and sensitivity, which is essential for mechanistic studies, such as investigating the formation pathways of flavor compounds in food chemistry. nih.gov
In GC-MS analysis, after the separation of compounds, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be compared against spectral libraries (like the NIST main library) for compound identification. wur.nl For quantitative analysis, selected ion monitoring (SIM) or single reaction monitoring (SRM) can be used to enhance sensitivity and selectivity by focusing on specific mass-to-charge ratio (m/z) ions characteristic of the analyte. For instance, in studies of the related 3-methylbutanal, the kinetics of its formation can be tracked by monitoring its characteristic ions. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing compounds in complex liquid matrices. In a typical LC-MS/MS experiment, the analyte is separated by HPLC and then ionized, often using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This SRM technique is highly specific and allows for accurate quantification even at very low concentrations. For example, HPLC-MS/MS has been used to detect amino acids that are precursors to 3-methylbutanal, using a C18 column for separation and monitoring specific precursor-to-product ion transitions.
| Parameter | GC-MS for 3-Methylbutanal | HPLC-MS/MS for Precursors |
| Ionization Mode | Electron Ionization (EI+) | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (m/z 33-250), Selected Ion Monitoring (SIM) | Single Reaction Monitoring (SRM) |
| Interface Temperature | ~300 °C | ~300 °C |
| Electron Voltage | 70 eV | - |
| Fragmentor Voltage | - | 80-90 V |
| Application | Identification and quantitation in volatile analysis, mechanistic studies of formation. wur.nlnih.gov | Highly sensitive and selective quantitation of precursors in complex matrices. |
Advanced Spectrophotometric and Electrochemical Methods for Real-time Reaction Monitoring
While chromatography provides detailed separation, there is a growing interest in methods that allow for real-time monitoring of chemical reactions involving this compound. These techniques can provide valuable kinetic data without the need for extensive sample preparation.
Spectrophotometric methods , such as UV/Vis spectrometry, can be used as a reference technique to support data from other real-time methods. For instance, in studies of the Maillard reaction where this compound can be a product, UV/Vis absorbance measurements can track the browning of the reaction mixture, which correlates with the formation of volatile products. mostwiedzy.pl More advanced techniques for real-time monitoring of volatiles include Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS). mostwiedzy.plthaiscience.info APCI-MS, for example, has been used to monitor the rapid release of flavor volatiles, including 3-methylbutanal, from disrupted fruit tissue, providing insights into enzymatic and chemical formation pathways as they occur. thaiscience.info
Electrochemical methods offer a promising avenue for the development of simple, rapid, and low-cost sensors for aldehydes. Voltammetric sensors, for instance, have been developed for the quantification of aromatic aldehydes. mdpi.com For aminoaldehydes, electrochemical biosensors represent a significant area of research. One approach involves immobilizing an enzyme, such as aminoaldehyde dehydrogenase, onto a nanomaterial-modified electrode. researchgate.net The enzyme's specific catalytic activity towards aminoaldehydes results in an electrical signal that is proportional to the analyte's concentration. researchgate.net Such biosensors have shown potential for the assessment of aminoaldehydes in various samples, with good sensitivity and low detection limits. researchgate.net While specific applications for this compound are still emerging, the principles established for other aminoaldehydes suggest a strong potential for developing dedicated electrochemical sensors for its real-time detection.
Future Perspectives and Emerging Research Avenues for 3 Amino 3 Methylbutanal
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of traditionally unstable compounds like β-amino aldehydes is a significant challenge in conventional batch reactors. acs.org Flow chemistry, where reagents are pumped through a network of tubes and mixed at junctions, offers a compelling solution. syrris.com This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, which is critical for managing reactive intermediates. syrris.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, preventing thermal decomposition and minimizing side reactions, leading to cleaner product streams. syrris.com
Automated synthesis platforms, which can be integrated with flow systems, further enhance these capabilities. beilstein-journals.orgfu-berlin.de These platforms allow for rapid optimization of reaction conditions through high-throughput screening, systematically varying parameters to identify the ideal synthetic window with minimal manual intervention. syrris.combeilstein-journals.org The successful automated, solution-phase synthesis of Garner's aldehyde, a well-known α-amino aldehyde, demonstrates the feasibility and advantages of applying this technology to the synthesis of chiral amino aldehydes. beilstein-journals.org For 3-Amino-3-methylbutanal, this approach could enable its on-demand generation and immediate use in subsequent reaction steps, circumventing issues of degradation during storage and purification. acs.org
| Parameter | Conventional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Process Control | Limited control over temperature gradients and mixing, leading to potential side reactions and decomposition. | Precise control over temperature, pressure, and residence time, enhancing selectivity. syrris.com |
| Safety | Larger volumes of potentially unstable material are present at any given time. | Only small quantities of the compound are generated at any moment, minimizing risks associated with hazardous intermediates or exotherms. syrris.com |
| Scalability | Scale-up can be complex and non-linear, often requiring re-optimization. | Easier to scale up by running the system for longer periods or by parallelizing reactors ("numbering-up"). syrris.com |
| Reproducibility | Can be variable due to inconsistencies in mixing and heat transfer. | High reproducibility and reliability due to precise, computer-controlled operations. beilstein-journals.org |
| Integration | Multi-step processes require isolation and purification at each stage. | Enables integrated, multi-step sequences where the product of one reaction flows directly into the next, improving efficiency. fu-berlin.de |
Exploration of Bio-catalytic and Chemoenzymatic Approaches for Amino Aldehyde Transformations
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a powerful alternative for synthesizing and modifying chiral molecules under mild, environmentally friendly conditions. rsc.org The high stereoselectivity of enzymes is particularly advantageous for producing enantiomerically pure amino aldehydes and their derivatives. rsc.org Future research into this compound will likely explore several classes of enzymes.
Chemoenzymatic synthesis , which combines enzymatic steps with traditional chemical reactions, provides a versatile strategy. For instance, a key intermediate could be generated chemically and then resolved into its constituent enantiomers through an enzyme-catalyzed kinetic resolution, a technique successfully used in the synthesis of related compounds like (S)-3-aminobutanoic acid using lipases. rsc.orgrsc.org Alternatively, enzymes can be used to build the core structure. Carboxylic acid reductases (CARs), for example, can convert amino acids directly to their corresponding aldehydes in a single step, while alcohol dehydrogenases (ADHs) can perform the selective oxidation of precursor amino alcohols. nih.gov Ene reductases (ERs) are another promising class, capable of the asymmetric reduction of α,β-unsaturated precursors to furnish chiral saturated aldehydes. nih.gov
| Enzyme Class | Potential Transformation | Key Advantage | Relevant Finding |
|---|---|---|---|
| Lipase | Kinetic resolution of a racemic precursor (e.g., an ester or alcohol). | High enantioselectivity, commercial availability of enzymes. | Successfully used for the resolution of β-chiral primary alcohols and in the synthesis of (S)-3-aminobutanoic acid. rsc.orgrsc.org |
| Carboxylic Acid Reductase (CAR) | Direct reduction of 3-amino-3-methylbutanoic acid to this compound. | Direct conversion of acids to aldehydes under mild conditions. | CARs have a broad substrate scope, accepting various substituted carboxylic acids. nih.gov |
| Alcohol Dehydrogenase (ADH) | Oxidation of 3-amino-3-methylbutan-1-ol (B112615) to this compound. | High selectivity for alcohol oxidation, operates in reversible reactions. | ADHs are widely used for the oxidation of primary alcohols to aldehydes. nih.gov |
| Ene Reductase (ER) | Asymmetric reduction of an unsaturated precursor like 3-amino-3-methylbut-1-enal. | Creates a chiral center with high stereocontrol. | ERs are used in chemoenzymatic cascades to produce valuable chiral synthons. nih.gov |
Expanding Applications in Green and Sustainable Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable feedstocks, and avoiding hazardous substances. The future synthesis of this compound is an ideal candidate for the application of these principles. Biocatalytic routes are inherently green, as they typically use water as a solvent, operate at ambient temperature and pressure, and employ biodegradable catalysts (enzymes). rsc.orgrsc.org
The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is another key area of green chemistry. scirp.org Such catalysts can be easily recovered and reused, reducing waste and process costs. For example, a green and sustainable heterogeneous organocatalyst has been reported for asymmetric aldol (B89426) reactions involving the related compound 3-methylbutanal (B7770604). scirp.org Applying this concept to the synthesis of this compound could lead to more sustainable production methods.
A key metric for evaluating the sustainability of a chemical process is the E-Factor (Environmental Factor), which measures the mass ratio of waste to desired product. A lower E-Factor signifies a greener process. The development of a greener, chemoenzymatic synthesis for (S)-3-aminobutanoic acid successfully reduced the E-factor by optimizing reaction steps and minimizing the use of organic solvents for purification. rsc.org Similar life-cycle assessments and process optimizations will be critical in developing a truly sustainable manufacturing route for this compound.
Theoretical Advances in Predicting Novel Reactivity and Biochemical Interactions
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. iranchembook.ir For a molecule like this compound, these methods can provide profound insights into its structure, stability, and reactivity before a single experiment is performed. Quantum mechanical calculations can be used to model reaction pathways, identify transition states, and predict the outcomes of potential transformations.
A pertinent example is the detailed kinetic and mechanistic study of 3,3-dimethylbutanal (a close structural analog), where theoretical calculations were used to determine the branching ratios for hydrogen abstraction and to elucidate its atmospheric degradation mechanisms. copernicus.org Similar theoretical studies on this compound could predict its reactivity with various reagents, its susceptibility to self-condensation or polymerization, and the most likely sites for nucleophilic or electrophilic attack. acs.org This predictive power can guide the design of more effective synthetic routes and stable formulations.
Furthermore, theoretical modeling can predict how this compound might interact with biological macromolecules, such as enzymes. By simulating the docking of the molecule into the active site of a target protein, researchers can hypothesize potential biochemical activity or inhibitory effects. This in silico screening can accelerate the discovery of new applications for this compound and its derivatives in medicinal chemistry and chemical biology, providing a rational basis for prioritizing experimental investigations.
| Theoretical Method | Application for this compound | Potential Impact |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Calculate reaction energy profiles, transition state structures, and kinetic parameters. iranchembook.ircopernicus.org | Predicts reaction feasibility, helps elucidate mechanisms, and guides the optimization of reaction conditions. |
| Molecular Dynamics (MD) Simulation | Simulate the conformational behavior of the molecule in different solvents or its interaction with other molecules over time. | Provides insight into stability, aggregation, and solvent effects. |
| Molecular Docking | Predict the binding mode and affinity of this compound within the active site of a target enzyme or receptor. | Accelerates the discovery of potential biological activities and guides the design of new enzyme inhibitors or bioactive compounds. |
| Structure-Activity Relationship (SAR) Models | Correlate structural features with chemical reactivity or biological activity based on experimental and theoretical data. copernicus.org | Enables the rational design of derivatives with enhanced stability, reactivity, or specific biological functions. |
Q & A
Basic: What are the key methodological considerations for synthesizing 3-Amino-3-methylbutanal in a research setting?
Answer:
The synthesis of this compound typically involves reductive amination or aldehyde functionalization. A common approach is reacting 3-methylbutyraldehyde with an amine precursor under controlled pH and temperature. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) in a methanol/water solvent system at 25–40°C can yield the target compound. Ensure strict inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the aldehyde group. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Gas Chromatography (GC): Use non-polar columns (e.g., OV-1) with isothermal conditions (e.g., 60°C) to determine retention indices and purity .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic aldehyde proton signals at ~9.5 ppm and amine protons at ~1.5–2.5 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C5H11NO; theoretical 101.21 g/mol) and fragmentation patterns .
Basic: How should this compound be stored to maintain stability in laboratory settings?
Answer:
The compound is sensitive to oxidation and moisture due to its aldehyde and amine groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v to inhibit polymerization. Regularly assess purity via GC to detect degradation products .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Answer:
Discrepancies may arise from impurities (e.g., residual solvents) or tautomerism. Strategies include:
- Cross-validation: Compare retention times in GC with NIST reference data .
- Deuterium Exchange: Use D2O in NMR to identify exchangeable protons (e.g., NH2 groups).
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm peak assignments.
- Advanced MS/MS: Perform collision-induced dissociation (CID) to differentiate isobaric interferences .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.
- QSPR Models: Correlate Hammett σ values with reaction rates for derivatives. Validate predictions experimentally via kinetic studies .
Advanced: How can conflicting literature reports on synthesis yields be addressed methodologically?
Answer:
Variations in yields often stem from differences in:
- Catalyst Loading: Optimize stoichiometry of reducing agents (e.g., NaBH3CN) using design-of-experiments (DoE) frameworks.
- Reaction Solvent: Test solvent polarity (e.g., methanol vs. THF) to balance reaction rate and byproduct formation.
- Workup Procedures: Compare extraction efficiency (e.g., ethyl acetate vs. dichloromethane) and drying methods (anhydrous MgSO4 vs. molecular sieves).
Publish detailed protocols with reaction monitoring data (e.g., inline IR spectroscopy) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
